3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
Overview
Description
“3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid” is a chemical compound with the molecular formula C16H21NO4 . It is also known by its IUPAC name "3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid" .
Synthesis Analysis
The synthesis of this compound involves the reaction of piperidine-HCl with benzyl chloroformate in tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate . The reaction mixture is maintained at 0 °C for 6 hours, and then the mixture is concentrated in vacuo to remove the THF .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O
. This notation provides a way to represent the structure of the molecule in text format. Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.35 . It is a liquid at room temperature and should be stored in a dry place at 2-8°C . Its boiling point is 469.9°C at 760 mmHg .Scientific Research Applications
Synthesis and Stereochemistry One area of research involves the synthesis of orthogonally protected amino acids, such as the ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are pivotal for the synthesis of edeine analogs. These compounds are synthesized using N-protected (S)-2,3-diaminopropanoic acid, showcasing the importance of benzyloxycarbonyl (Cbz) protection in complex amino acid synthesis (Czajgucki et al., 2003).
Chemical Transformations and Catalysis Research also explores the stereochemistry of ionic thiol addition to acetylenic ketones, facilitated by piperidine catalysts. Such reactions are crucial for understanding the configurational outcomes in the synthesis of complex organic molecules, indicating the broader applicability of piperidinyl structures in catalysis and organic synthesis (Omar et al., 1974).
Renewable Building Blocks Another avenue of research involves using naturally occurring phenolic compounds like phloretic acid for the elaboration of polybenzoxazine, indicating a move towards renewable resources in polymer synthesis. This shows the potential for incorporating benzyloxy and propanoic acid functionalities into sustainable material development (Trejo-Machin et al., 2017).
Lanthanide Coordination Polymers The synthesis and study of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, like 3,5-bis(benzyloxy)benzoic acid, are significant for their photophysical properties. Such research underscores the relevance of benzyloxy derivatives in developing materials with potential applications in luminescence and sensing (Sivakumar et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJJLCAFTZAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432459 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63845-33-0 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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